(3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)furan-2(3H)-one
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Overview
Description
(3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)furan-2(3H)-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)furan-2(3H)-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where 3-bromo-4,5-dimethoxybenzaldehyde reacts with 4-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol or methanol as solvents.
Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)furan-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of (3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)furan-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)furan-2(3H)-one
- (3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-methylphenyl)furan-2(3H)-one
- (3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-nitrophenyl)furan-2(3H)-one
Uniqueness
The uniqueness of (3E)-3-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-chlorophenyl)furan-2(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3E)-3-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-5-(4-chlorophenyl)furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClO4/c1-23-17-9-11(8-15(20)18(17)24-2)7-13-10-16(25-19(13)22)12-3-5-14(21)6-4-12/h3-10H,1-2H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLVBNYSGCPGPY-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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